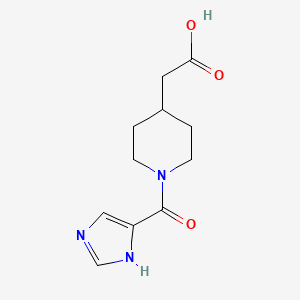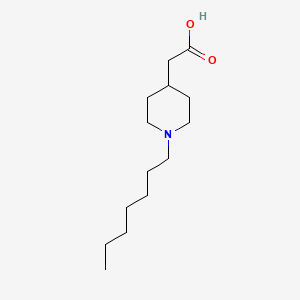
1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine
Vue d'ensemble
Description
“1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms . The compound also contains a pyrazole ring, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles, which are part of the compound , can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Applications De Recherche Scientifique
Médecine : Intermédiaire antidépresseur
Ce composé sert d’intermédiaire dans la synthèse d’antidépresseurs comme la mirtazapine . Il participe à la préparation de la 1-méthyl-3-phénylpiperazine de haute pureté, une étape cruciale dans le processus de fabrication de ces médicaments.
Agriculture : Développement de pesticides
En agriculture, les dérivés du composé pyrazole sont étudiés pour leur utilisation potentielle dans le développement de nouveaux pesticides . La polyvalence structurelle des pyrazoles permet de créer des composés ayant des actions spécifiques contre les ravageurs agricoles.
Science des matériaux : Synthèse de polymères
Le cycle pyrazole est un composant de la synthèse de polymères aux propriétés uniques, comme une stabilité thermique accrue ou une conductivité électrique . Cela peut conduire au développement de matériaux de pointe pour diverses applications industrielles.
Science de l’environnement : Réactif analytique
Les dérivés du pyrazole sont utilisés comme réactifs analytiques en science de l’environnement. Ils peuvent contribuer à la détection et à la quantification des polluants, contribuant ainsi aux efforts de surveillance et de protection de l’environnement .
Biochimie : Inhibition enzymatique
En biochimie, ces composés sont précieux pour l’étude de l’inhibition enzymatique. Ils peuvent se lier aux enzymes et moduler leur activité, ce qui est utile pour comprendre les voies métaboliques et concevoir des médicaments .
Pharmacologie : Découverte de médicaments
L’ossature du composé est bénéfique pour la découverte de médicaments, en particulier dans la conception de molécules ayant des effets thérapeutiques potentiels. Elle peut être modifiée pour améliorer son interaction avec les cibles biologiques, contribuant ainsi au développement de nouveaux médicaments .
Synthèse organique : Bloc de construction chimique
En tant que bloc de construction en synthèse organique, ce composé est utilisé pour construire des molécules plus complexes. Sa réactivité permet la formation de structures chimiques diverses, essentielles en chimie synthétique .
Chimie analytique : Études chromatographiques
En chimie analytique, le composé est utilisé dans les études chromatographiques pour comprendre la séparation des mélanges. Il peut servir d’étalon ou de dérivé pour diverses techniques analytiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit various biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific chemical modifications and the biological context.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways . For instance, some pyrazole derivatives have been found to inhibit certain enzymes or modulate the activity of specific receptors .
Biochemical Pathways
Given the diverse biological activities reported for similar compounds, it’s plausible that this compound may affect multiple pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These changes can lead to alterations in cellular responses to external stimuli, impacting processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2, a key regulator of the cell cycle . This inhibition can result in cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert anti-inflammatory and analgesic effects . At higher doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific compartments or organelles, thereby modulating its biological effects.
Propriétés
IUPAC Name |
1-[(5-cyclopropyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-9(1)11-10(7-13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRXKUPJPFPNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




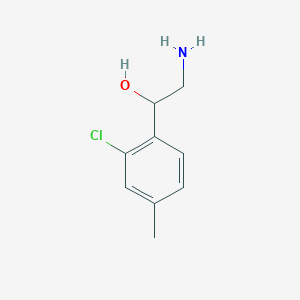
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)
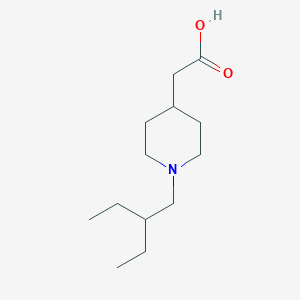
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)
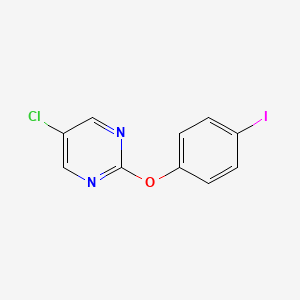

![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)
